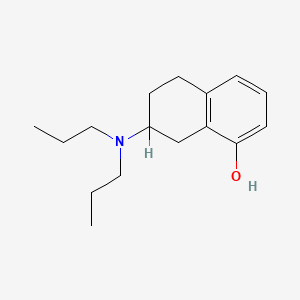

8-OH-DPAT

Vue d'ensemble

Description

Le triflate de diphénylammonium (DPAT) est un organocatalyseur qui a suscité l'intérêt pour son efficacité et sa polyvalence dans diverses réactions chimiques. Il est particulièrement connu pour son rôle dans la synthèse des β-énaminones et des composés spirohétérocycliques. Le DPAT est apprécié pour sa nature écologiquement bénéfique et sa facilité de manipulation, ce qui en fait un choix populaire dans les milieux universitaires et industriels .

Applications De Recherche Scientifique

Le DPAT a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Le DPAT est utilisé comme catalyseur dans diverses réactions de synthèse organique, notamment la synthèse des β-énaminones et des composés spirohétérocycliques

Mécanisme d'action

Le DPAT exerce ses effets en agissant comme un catalyseur dans diverses réactions chimiques. Il facilite la formation des produits souhaités en abaissant l'énergie d'activation de la réaction et en fournissant un environnement favorable pour que la réaction se produise. Les cibles moléculaires et les voies impliquées dans les réactions catalysées par le DPAT comprennent l'activation des composés carbonylés et la formation d'intermédiaires qui conduisent aux produits finaux .

Mécanisme D'action

DPAT exerts its effects by acting as a catalyst in various chemical reactions. It facilitates the formation of desired products by lowering the activation energy of the reaction and providing a favorable environment for the reaction to occur. The molecular targets and pathways involved in DPAT-catalyzed reactions include the activation of carbonyl compounds and the formation of intermediates that lead to the final products .

Safety and Hazards

Orientations Futures

Research on 5-HT7 receptor, which 8-OH-DPAT was found to act as an agonist, suggests that G protein-coupled receptor (GPCR) dimerization and G protein-independent signaling are promising future directions . This could lead to the development of more efficient dimer- and/or pathway-specific therapeutics .

Analyse Biochimique

Biochemical Properties

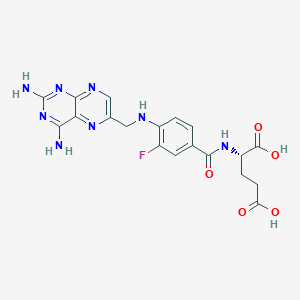

8-OH-DPAT plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a full agonist of the 5-HT1A receptor, which is a subtype of serotonin receptors . Additionally, this compound has been found to act as an agonist of the 5-HT7 receptor and as a serotonin reuptake inhibitor . These interactions are crucial for its effects on neurotransmission and its potential therapeutic applications. The compound’s ability to bind to these receptors and modulate their activity underlies its diverse pharmacological effects, including antidepressant, anxiolytic, and antiemetic properties .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the serotonergic system, which plays a role in learning and memory . It can impair performance in tasks involving spatial information processing, such as the Morris water maze, by interacting with 5-HT1A receptors in the hippocampus . Additionally, this compound has been observed to reduce oxidative stress and protect retinal cells from damage, highlighting its potential neuroprotective effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a 5-HT1A receptor agonist, this compound binds to these receptors and activates them, leading to downstream signaling events . This activation can result in the inhibition of adenylate cyclase, reducing cyclic AMP levels and modulating neurotransmitter release . Additionally, this compound’s interaction with 5-HT7 receptors and its role as a serotonin reuptake inhibitor further contribute to its complex pharmacological profile .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound has a biological half-life of approximately 1.5 hours . Studies have shown that repeated administration of this compound can lead to different responses in functional pre- and postsynaptic 5-HT1A receptors . For example, systemic administration of this compound can impair learning tasks mediated by hippocampal mechanisms . Additionally, this compound has been found to reduce lipofuscin accumulation and oxidative damage in retinal cells over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice, intraperitoneal injection of this compound at doses of 1, 2, and 4 mg/kg has been studied for its impact on spontaneous alternation behavior in a Y-maze . Higher doses of this compound have been associated with decreased locomotor activity and increased perseverative behavior . Additionally, this compound has been shown to induce compulsive checking behavior in rats, with varying effects depending on the dosage and duration of treatment .

Metabolic Pathways

This compound is involved in several metabolic pathways, including its interaction with enzymes and cofactors. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation . The metabolic pathways of this compound involve hydroxylation and conjugation reactions, leading to the formation of metabolites that are excreted in the urine . These metabolic processes are essential for the compound’s clearance from the body and its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, this compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues . These interactions are crucial for the compound’s pharmacological activity and its ability to modulate serotonergic signaling.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, this compound has been shown to localize to the axon hillock of motoneurons, where it activates 5-HT1A receptors and inhibits motoneuron firing . This localization is essential for its role in modulating neuronal activity and its potential therapeutic applications in neurological disorders.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse des β-énaminones à l'aide du DPAT implique la condensation de β-dicétones avec des amides ou des amines dans des conditions de réaction douces. Cette méthode est rentable et peu corrosive, offrant des rendements bons à excellents . La réaction a généralement lieu en présence de DPAT comme catalyseur, ce qui facilite la formation des produits souhaités sans avoir besoin de conditions difficiles ou de réactifs coûteux.

Méthodes de production industrielle

Dans les milieux industriels, le DPAT est utilisé comme catalyseur dans divers procédés de synthèse organique. Son application dans la production de composés spirohétérocycliques implique une méthode de synthèse en un seul pot, où le DPAT catalyse la réaction de la 5,5-diméthyl-1,3-cyclohexanedione, de la thiourée et d'aldéhydes dans l'éthanol en reflux . Cette méthode est efficace et produit les composés souhaités avec des rendements modérés à bons.

Analyse Des Réactions Chimiques

Types de réactions

Le DPAT est impliqué dans plusieurs types de réactions chimiques, notamment :

Réactions de condensation : Le DPAT catalyse la condensation de β-dicétones avec des amides ou des amines pour former des β-énaminones.

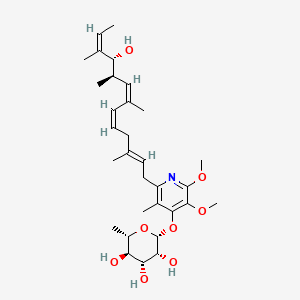

Glycosylation déshydratante : Le DPAT est utilisé dans les réactions de glycosylation déshydratante directe d'hémiacétals de glucides sous irradiation micro-ondes.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le DPAT comprennent les β-dicétones, les amides, les amines et les hémiacétals de glucides. Les réactions sont généralement réalisées dans des conditions douces, souvent à température ambiante ou en reflux dans l'éthanol .

Principaux produits formés

Les principaux produits formés à partir de réactions impliquant le DPAT comprennent les β-énaminones, les composés spirohétérocycliques et les produits glycosylés. Ces produits sont des intermédiaires précieux dans la synthèse de produits pharmaceutiques et d'autres composés organiques .

Comparaison Avec Des Composés Similaires

Composés similaires

Les composés similaires au DPAT comprennent d'autres organocatalyseurs tels que les sels de pyrrolidinium et les triflates d'ammonium . Ces composés partagent des propriétés catalytiques similaires et sont utilisés dans diverses réactions de synthèse organique.

Unicité du DPAT

Le DPAT est unique en raison de sa grande efficacité, de sa faible corrosivité et de sa facilité de manipulation. Il offre des rendements bons à excellents dans des conditions de réaction douces, ce qui en fait un choix attrayant pour les applications universitaires et industrielles .

Propriétés

IUPAC Name |

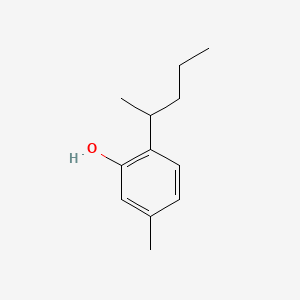

7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14/h5-7,14,18H,3-4,8-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXGJMSKWNBENU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30897384 | |

| Record name | 8-Hydroxy-2-(di-n-propylamino)tetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78950-78-4 | |

| Record name | 8-OH-DPAT | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78950-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxy-2-(di-n-propylamino)tetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078950784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxy-2-(di-n-propylamino)tetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-HYDROXY-2-(DI-N-PROPYLAMINO)TETRALIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IWS1724PX6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

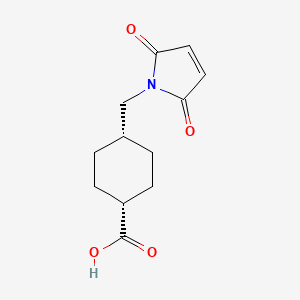

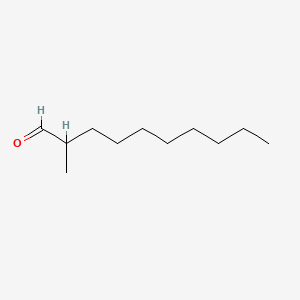

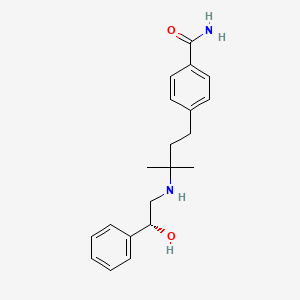

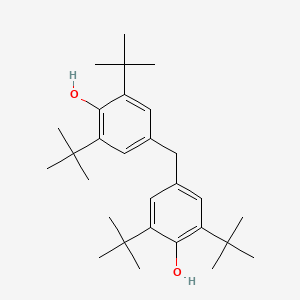

Retrosynthesis Analysis

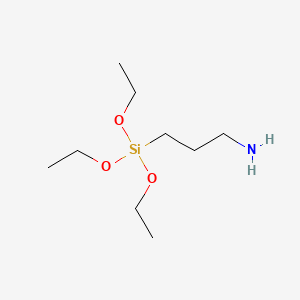

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

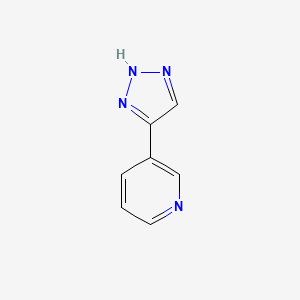

Feasible Synthetic Routes

Q1: What is the primary target of 8-OH-DPAT?

A1: this compound exhibits high affinity and selectivity as an agonist for serotonin 5-HT1A receptors. [, , , , , , ] These receptors are found both pre- and postsynaptically in the central nervous system and play a crucial role in various physiological processes including mood regulation, anxiety, and neuroendocrine function. [, , , , , , , , ]

Q2: How does this compound activation of 5-HT1A receptors influence neuronal activity?

A2: Depending on the location and type of 5-HT1A receptor, this compound can exert diverse effects. Activation of presynaptic 5-HT1A autoreceptors, located on serotonin neurons in the raphe nuclei, leads to a decrease in serotonin release. [, ] Conversely, stimulating postsynaptic 5-HT1A receptors on target neurons in various brain regions can either increase or decrease their firing rate, contributing to the compound's complex pharmacological profile. [, , , , ]

Q3: Can this compound interact with receptors other than 5-HT1A receptors?

A3: While highly selective for 5-HT1A receptors, some studies suggest this compound may interact with other receptor subtypes, albeit with lower affinity. For instance, it displays a tenfold higher affinity for the α2B-adrenergic receptor subtype compared to the α2A subtype. [] Additionally, this compound has been reported to influence dopamine-mediated behaviors, although the precise mechanisms remain to be fully elucidated. []

Q4: Does this compound affect neuroendocrine function?

A4: Yes, studies demonstrate that this compound administration can influence the release of several hormones. It has been shown to increase plasma levels of adrenocorticotropic hormone (ACTH) and oxytocin, likely via activation of hypothalamic 5-HT1A receptors. [, ] Furthermore, research suggests this compound can modulate corticosterone and prolactin release. [] These findings highlight the compound's intricate involvement in neuroendocrine regulation.

Q5: How do structural modifications of this compound influence its activity and selectivity?

A5: Research suggests that even subtle structural changes to this compound can significantly alter its pharmacological profile. For instance, the 5-HT agonist 5-hydroxy-3-(di-n-propylamino)chroman (5-OH-DPAC), which differs only slightly in structure from this compound, exhibits similar efficacy in facilitating male rat sexual behavior but is approximately three times less potent. [] These findings emphasize the importance of structure-activity relationship (SAR) studies in optimizing the pharmacological properties of this compound and developing novel compounds with improved selectivity and potency.

Q6: How is this compound metabolized in vivo?

A6: While specific details on the metabolic pathways of this compound are limited in the provided research, it is generally understood that drugs are often metabolized by enzymes in the liver. This metabolic process can lead to the formation of active or inactive metabolites, influencing the drug's overall efficacy and duration of action. [, ]

Q7: What behavioral effects have been observed following this compound administration in animal models?

A7: this compound induces a range of behavioral effects in animal models. It has been shown to increase punished responding in pigeons while decreasing unpunished responding, suggesting potential anxiolytic-like effects. [] Additionally, this compound can induce hypothermia in rodents, an effect often used as a measure of 5-HT1A receptor function. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Ethyl-7,8-dimethoxypyrrolo[3,4-c]isoquinoline-1,3-dione](/img/structure/B1664135.png)

![N-[(4-Aminophenyl)methyl]adenosine](/img/structure/B1664155.png)